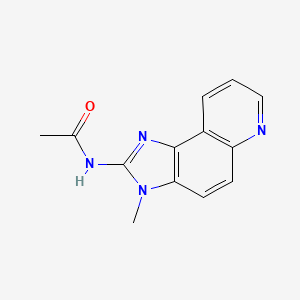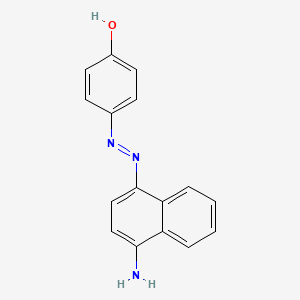
Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the indole core, followed by the introduction of the diethylamino and chloro groups. Common reagents used in the synthesis include indole, diethylamine, and chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions often involve the use of organic solvents like dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which are crucial for scaling up the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-alkylamines. Substitution reactions can lead to a variety of substituted indole derivatives with different functional groups.
科学研究应用
Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways involved in diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
作用机制
The mechanism of action of Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
相似化合物的比较
Similar Compounds
Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables, known for its anticancer properties.
3,3’-Diindolylmethane: A derivative of indole-3-carbinol, also known for its anticancer and anti-inflammatory activities.
1,1-Bis(3’-indolyl)-1-(3,5-disubstitutedphenyl)methane: A synthetic indole derivative with potent anticancer activity.
Uniqueness
Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
| 57665-49-3 | |
分子式 |
C26H38Cl4N4 |
分子量 |
548.4 g/mol |
IUPAC 名称 |
2-[[5-chloro-3-(4-chlorophenyl)indol-1-yl]-[2-(diethylazaniumyl)ethyl]amino]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C26H36Cl2N4.2ClH/c1-5-29(6-2)15-17-31(18-16-30(7-3)8-4)32-20-25(21-9-11-22(27)12-10-21)24-19-23(28)13-14-26(24)32;;/h9-14,19-20H,5-8,15-18H2,1-4H3;2*1H |
InChI 键 |
OYSZKGKIXXHRJD-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCN(CC[NH+](CC)CC)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






